molecular formula C13H14N2O B2971162 2-(pyrrolidin-3-yloxy)quinoline CAS No. 756784-11-9

2-(pyrrolidin-3-yloxy)quinoline

Cat. No.: B2971162
CAS No.: 756784-11-9
M. Wt: 214.268
InChI Key: KVIJZVPGOJPQRR-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yloxy)quinoline is a heterocyclic compound that features a quinoline core substituted with a pyrrolidin-3-yloxy group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its biological activity, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yloxy)quinoline typically involves the reaction of quinoline derivatives with pyrrolidine. One common method is the nucleophilic substitution reaction where a quinoline derivative, such as 2-chloroquinoline, reacts with pyrrolidine in the presence of a base like sodium carbonate . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-3-yloxy)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or sodium carbonate as bases in organic solvents like ethanol or acetonitrile.

Major Products Formed:

Scientific Research Applications

2-(Pyrrolidin-3-yloxy)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-3-yloxy)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit enzymes such as topoisomerases, which are crucial for DNA unwinding and replication. The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2-(Pyrrolidin-3-yloxy)quinoline is unique due to the combination of the quinoline and pyrrolidine moieties, which confer enhanced biological activity and pharmacokinetic properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZVPGOJPQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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